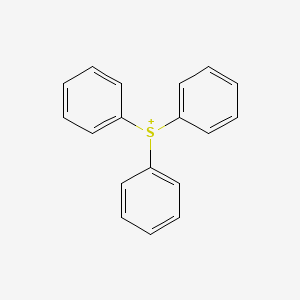

Triphenylsulfonium

Descripción

Historical Context of Triarylsulfonium Salts in Photochemistry Research

The journey of triarylsulfonium salts in photochemistry began in the 1970s with the pioneering work of Crivello and his colleagues. mdpi.com Their research was foundational in establishing the use of these salts for the cationic polymerization of monomers like epoxides. mdpi.com Initially, the focus was on their capacity to generate Brönsted acids upon exposure to ultraviolet (UV) light. mdpi.comrsc.org This photolytic generation of acid became the cornerstone of their application, as the released acid could then initiate a cascade of chemical reactions.

Early investigations revealed that the photolysis of triarylsulfonium salts proceeds through the cleavage of a carbon-sulfur bond. acs.orgosti.gov This process was found to be efficient and led to the formation of a Brønsted acid along with other products like diarylsulfides. spiedigitallibrary.org However, the photosensitivity of the first-generation triarylsulfonium salts was primarily in the far UV region, which limited their activation by visible light. mdpi.com

Despite these initial limitations, the potential of these compounds was clear. They were recognized for their thermal stability, which allowed for easy storage, and their versatility in initiating both cationic and free-radical polymerization. mdpi.com These early studies laid the groundwork for the extensive research and development that would follow, ultimately leading to the sophisticated applications of triphenylsulfonium salts seen today.

Significance of this compound in Modern Chemical Research and Technology

The significance of this compound and its derivatives in contemporary chemical research and technology is vast and continues to expand. Their primary role is as highly efficient photoacid generators (PAGs) in a multitude of advanced applications. ontosight.aitcichemicals.com

Semiconductor Photolithography: this compound salts are critical components in chemically amplified photoresists, which are essential for manufacturing microelectronic devices. ontosight.aiuychem.comdakenchem.com When exposed to UV light or an electron beam, these PAGs release a strong acid. uychem.com This acid then catalyzes a deprotection reaction in the surrounding polymer matrix, altering its solubility and enabling the creation of intricate, high-precision patterns on semiconductor wafers. ontosight.aiuychem.comdakenchem.com

UV Curing and 3D Printing: In the realm of coatings, inks, and adhesives, this compound salts are used to initiate rapid UV curing. This process significantly reduces drying times from hours to mere seconds and eliminates the emission of volatile organic compounds (VOCs). uychem.com Similarly, in stereolithography (SLA) and digital light processing (DLP) forms of 3D printing, these salts act as initiators for photosensitive resins, facilitating the quick fabrication of complex three-dimensional structures. uychem.com

Organic Synthesis and Catalysis: Beyond materials processing, the this compound ion serves as a strong electrophile, enabling its use in various organic reactions. ontosight.ai It can initiate the synthesis of complex molecules and polymers. ontosight.ai Furthermore, triarylsulfonium hexafluorophosphate (B91526) salts have been demonstrated as effective photoactivated catalysts for the ring-opening polymerization of cyclic monomers. rsc.org

The ability to tailor the properties of this compound salts by modifying the counter-anion allows for fine-tuning of the generated acid's strength, which is a significant advantage in designing materials for specific applications. rsc.orgtcichemicals.com The general order of acidity for the generated acids is HSbF₆ > HB(C₆F₅)₄ > HPF₆ > HBF₄ > (Rf)SO₃H > RSO₃H. tcichemicals.comtcichemicals.com

The ongoing research in this area focuses on developing new this compound-based structures with enhanced properties, such as improved light absorption in the visible spectrum and reduced environmental impact. mdpi.comuychem.com

Interactive Data Tables

Table 1: Key Properties of Selected this compound Salts

| Compound Name | CAS Number | Molecular Formula | Key Application |

| This compound hexafluorophosphate | 38633-03-9 | C₁₈H₁₅F₆PS | Photoacid Generator |

| This compound nonaflate | 144317-44-2 | C₂₂H₁₅F₉O₃S₂ | Photoacid Generator |

| This compound triflate | 67531-97-9 | C₁₉H₁₅F₃O₃S₂ | Photoacid Generator |

| This compound chloride | 4270-70-6 | C₁₈H₁₅ClS | Synthetic Intermediate |

| This compound tetrafluoroborate | 437-13-8 | C₁₈H₁₅BF₄S | Photoinitiator |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

18393-55-0 |

|---|---|

Fórmula molecular |

C18H15S+ |

Peso molecular |

263.4 g/mol |

Nombre IUPAC |

triphenylsulfanium |

InChI |

InChI=1S/C18H15S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/q+1 |

Clave InChI |

WLOQLWBIJZDHET-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies of Triphenylsulfonium Salts

Established Synthetic Pathways for Triphenylsulfonium Cation Formation

The creation of the core this compound structure can be achieved through several reliable methods, primarily focusing on the initial formation of a halide salt, which then serves as a versatile precursor for a wide array of other salts through ion exchange.

Methods for this compound Halide Precursors

The synthesis of this compound halides, such as this compound bromide or chloride, is a critical first step in accessing a broader range of this compound compounds. One of the most established methods involves the reaction of an aryl Grignard reagent with a diaryl sulfoxide (B87167).

A common two-step process begins with the formation of phenylmagnesium bromide, an organomagnesium halide. This Grignard reagent is then reacted with diphenyl sulfoxide. The subsequent quenching of the reaction mixture with an aqueous solution of a hydrohalic acid, such as hydrobromic acid (HBr), yields the corresponding this compound halide salt. This method can be generalized as follows:

Step 1: 2 ArMgX + (Ar)₂SO → (Ar)₃SOMgX Step 2: (Ar)₃SOMgX + 2HX → (Ar)₃S⁺X⁻ + MgX₂ + H₂O

Another approach involves a Friedel-Crafts-type reaction, where benzene (B151609) reacts with thionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Counterion Exchange Reactions for Diverse this compound Salts

With a this compound halide precursor in hand, a vast number of different this compound salts can be synthesized through counterion exchange, also known as metathesis reactions. This process is crucial as the nature of the anion significantly influences the salt's properties, including its solubility and the strength of the generated acid upon photolysis.

The general principle involves reacting the this compound halide with a salt containing the desired new anion. The reaction is often driven by the precipitation of an insoluble salt. For instance, reacting this compound chloride with silver triflate yields this compound triflate, with the insoluble silver chloride precipitating out of the solution.

Common methods for anion exchange include:

Reaction with an Acid: Treating a this compound halide, like the chloride salt, with an excess of a strong acid such as perchloric acid (HClO₄), can produce the corresponding this compound salt (e.g., this compound perchlorate). nih.gov

Reaction with Alkali Metal Salts: this compound bromide can be reacted with sodium salts of perfluorinated sulfonates to generate highly useful photoacid generators. Current time information in Bangalore, IN. Similarly, salts like potassium bis(trifluoromethanesulfonyl)amide (KTf₂N) can be used to introduce complex fluorous anions.

Reaction with Silver Salts: As mentioned, the reaction of this compound chloride with silver triflate is an effective method for producing this compound triflate.

The choice of the incoming anion is critical for the application. For use as photoacid generators, anions that form strong acids, such as triflate (CF₃SO₃⁻), nonaflate (C₄F₉SO₃⁻), hexafluorophosphate (B91526) (PF₆⁻), and hexafluoroantimonate (SbF₆⁻), are frequently chosen.

Table 1: Examples of Counterion Exchange Reactions

| Precursor Salt | Reactant | Product Salt | Driving Force/Method |

|---|---|---|---|

| This compound Chloride | Perchloric Acid (HClO₄) | This compound Perchlorate | Reaction with excess acid |

| This compound Bromide | Sodium Perfluorobutanesulfonate (B13733166) | This compound Nonaflate | Metathesis with sodium salt |

| This compound Triflate | Lithium bis(pentafluoroethyl)sulfonylimide (LiBETI) | This compound BETI | Metathesis with lithium salt |

| This compound Chloride | Silver Triflate (AgOTf) | This compound Triflate | Precipitation of AgCl |

Advanced Approaches in Derivatization for Tailored Reactivity

Beyond the synthesis of the basic this compound structure, significant research has focused on derivatizing the cation to create materials with tailored properties, such as improved processability or enhanced chemical stability.

Synthesis of Polymer-Bound this compound Photoacid Generators

For applications in high-resolution photolithography, directly bonding the photoacid generator (PAG) to a polymer backbone has emerged as a promising strategy. This approach can lead to higher possible PAG loadings and improved performance. ingentaconnect.com

A key strategy involves the synthesis of a monomer that contains the this compound salt moiety. For example, a novel acrylic monomer, this compound salt methyl methacrylate (B99206) (TPSMA), can be synthesized. ingentaconnect.comresearchgate.netnih.gov This monomer, which includes this compound triflate as the PAG component, can then be copolymerized with other standard monomers like methyl methacrylate (MMA) using free-radical polymerization. ingentaconnect.comresearchgate.netnih.gov The resulting copolymer, such as poly(MMA-co-TPSMA) (PMT), has the PAG chemically bound to the polymer chain, which can improve lithographic performance factors like sensitivity and resolution. ingentaconnect.comresearchgate.netnih.gov Another example involves creating a terpolymer, poly(MMA-co-tBVPC-co-TPSMA), for use as a positive tone photoresist. researchgate.net

Introduction of Sterically Demanding Substituents for Enhanced Stability

For certain applications, such as in anion exchange membranes (AEMs) for fuel cells, the chemical stability of the cation, particularly its resistance to alkaline conditions, is paramount. The standard this compound cation can degrade in strongly basic environments. acs.orgresearchgate.net

To address this, researchers have developed synthetic methods to introduce bulky, sterically demanding substituents onto the aromatic rings of the triarylsulfonium (TAS) cation. nih.govacs.orgresearchgate.netnih.govresearcher.life This steric hindrance protects the central sulfur atom from nucleophilic attack, dramatically increasing the cation's stability. acs.orgresearchgate.netnih.gov

Two primary synthetic routes are employed for this purpose:

Reaction of Arynes with Diaryl Sulfides/Sulfoxides: In this method, an aryne, generated in situ from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), reacts with a diaryl sulfide (B99878) or sulfoxide that already bears bulky substituents. nih.govresearchgate.net For instance, reacting a diaryl sulfide with dimesityl groups with an aryne can produce highly hindered sulfonium (B1226848) salts. nih.gov

Friedel-Crafts Reaction: This classic electrophilic aromatic substitution can be adapted to synthesize sterically crowded TAS salts. nih.govacs.org A diaryl sulfoxide is reacted with an aromatic compound in the presence of a suitable catalyst. This method has proven effective for creating TAS salts with multiple bulky substituents on the phenyl rings. nih.govacs.org

Studies have shown that the alkaline resistance of these TAS cations increases significantly with the steric bulk of the substituents. acs.orgresearchgate.netnih.gov For example, the bis(2,5-dimethylphenyl)mesitylsulfonium cation was found to be approximately 25 times more stable in alkaline conditions than the conventional benzyltrimethylammonium (B79724) cation, highlighting the success of this derivatization strategy. nih.govacs.orgnih.gov

Table 2: Synthesis of Sterically Hindered Triarylsulfonium (TAS) Salts

| Synthetic Method | Reactants | Example Product Cation | Enhanced Property |

|---|---|---|---|

| Reaction with Arynes | Diaryl sulfides/sulfoxides + Aryne Precursors | Tris(2,5-dimethylphenyl)sulfonium | Alkaline Stability |

| Friedel-Crafts Reaction | Diaryl sulfoxides + Aromatic Compounds | Bis(2,5-dimethylphenyl)mesitylsulfonium | Enhanced Alkaline Stability |

Photochemical Mechanisms and Reaction Pathways of Triphenylsulfonium Systems

Fundamental Photolysis Processes of Triphenylsulfonium Salts

Direct irradiation of this compound salts initiates a cascade of photochemical events, leading to the generation of reactive species. The primary photolysis pathways involve the cleavage of a carbon-sulfur bond, which can proceed through distinct mechanisms depending on the electronic state of the excited molecule.

Direct Photoexcitation and Primary Cleavage Mechanisms (Homolytic vs. Heterolytic)

Upon absorption of ultraviolet (UV) light, typically around 254 nm, the this compound cation is promoted to an electronically excited state. spiedigitallibrary.org From this excited state, the molecule undergoes fragmentation. The primary cleavage of the C–S bond can occur via two main pathways: heterolytic and homolytic cleavage. ibm.comosti.govlibretexts.orgallen.in

Heterolytic cleavage involves the asymmetric breaking of the C–S bond, where the pair of bonding electrons is transferred to the sulfur atom. This process results in the formation of a phenyl cation and a molecule of diphenyl sulfide (B99878). ibm.com

Homolytic cleavage , or homolysis, involves the symmetrical breaking of the C–S bond, with each fragment retaining one of the bonding electrons. libretexts.orgallen.in This pathway yields a phenyl radical and a diphenylsulfinyl radical cation. ibm.com

Research indicates that direct photolysis of this compound salts proceeds predominantly through heterolytic cleavage from the singlet excited state, although a minor pathway involving homolytic cleavage also exists. ibm.comosti.govresearchgate.net The initially formed phenyl cation and diphenyl sulfide exist as a "cage" pair. researchgate.net Within this solvent cage, subsequent reactions can occur. An internal electron transfer within this initial pair can lead to the formation of a singlet phenyl radical and diphenylsulfinyl radical cation pair. ibm.comucla.edu

The environment plays a significant role in the outcome of these cleavage events. In viscous solutions, polymer films, and the solid state, the formation of "in-cage" products is favored. researchgate.nettandfonline.com These in-cage products, such as 2-, 3-, and 4-phenylthiobiphenyl, arise from the recombination of the primary fragments before they can diffuse apart. researchgate.nettandfonline.com Conversely, "cage-escape" products, like diphenyl sulfide, are formed when the fragments diffuse out of the solvent cage and react with the surrounding medium or other species. researchgate.net

Role of Singlet and Triplet Excited States in Photoreactivity

The spin multiplicity of the excited state plays a pivotal role in determining the subsequent reaction pathways and product distribution. nih.govnih.govnju.edu.cnlibretexts.org

Singlet Excited State (S₁): Direct photoexcitation of this compound salts primarily populates the first excited singlet state (S₁). spiedigitallibrary.org The mechanism for direct photolysis is proposed to occur from this singlet excited state, leading to a predominance of heterolytic cleavage. ibm.comosti.govresearchgate.net The reaction from the S₁ state is responsible for the formation of both in-cage rearrangement products (phenylthiobiphenyls) and cage-escape products (diphenyl sulfide). ibm.comibm.com Nanosecond laser flash photolysis studies have shown that the direct photoreaction proceeds via a singlet diphenylsulfinyl radical cation-phenyl radical pair, which is formed after an internal electron transfer from the initially produced phenyl cation-diphenyl sulfide pair. ibm.comucla.edu

Triplet Excited State (T₁): While direct excitation primarily involves the singlet state, the triplet excited state (T₁) can be populated through sensitization. ibm.com In contrast to the singlet state, the triplet state of the sulfonium (B1226848) salt is also labile and dissociates to form a triplet geminate radical pair, consisting of a phenyl radical and a diphenylsulfinyl radical cation. ibm.comibm.com These species, formed from the triplet state, tend to undergo escape reactions with the solvent, leading primarily to the formation of benzene (B151609) and diphenyl sulfide. ibm.com Acetone-sensitized photoreactions, for example, proceed via the triplet excited state of the salt. ibm.comucla.edu This pathway exclusively yields the cage-escape sulfide product. researchgate.net

The distinct reactivity of the singlet and triplet states highlights the complexity of this compound photochemistry, where the final product distribution can be tuned by controlling the excitation method (direct vs. sensitized).

Sensitized Photoreactions and Electron Transfer Mechanisms

In addition to direct photolysis, the decomposition of this compound salts can be initiated through photosensitization. This process involves the transfer of energy or an electron from an excited sensitizer (B1316253) molecule to the sulfonium salt, expanding the spectral response of the system to longer wavelengths.

Photoinduced Electron Transfer from Sensitizers to this compound

Many aromatic hydrocarbons and dyes can act as photosensitizers for this compound salts. ucla.educdnsciencepub.comcapes.gov.br Upon absorbing light, the sensitizer is promoted to an excited state (typically the singlet state). If the thermodynamics are favorable, the excited sensitizer can donate an electron to the this compound cation. cdnsciencepub.comacs.org

This photoinduced electron transfer (PET) process generates the radical cation of the sensitizer and a transient triphenylsulfur radical (Ph₃S•). ucla.educdnsciencepub.com This radical is unstable and rapidly decomposes. Anthracene is a well-studied sensitizer; its singlet excited state efficiently transfers an electron to the sulfonium salt. cdnsciencepub.com The efficiency of this process, however, can be limited by competing pathways such as back electron transfer, which is a major source of inefficiency. cdnsciencepub.com Thioxanthone derivatives are also effective sensitizers, enabling the use of longer wavelength light. iaea.org

The feasibility of PET is governed by the redox potentials of the sensitizer and the sulfonium salt. acs.org Some highly conjugated thiophene (B33073) derivatives, for instance, have been shown to undergo efficient PET with diaryliodonium salts but not with this compound salts due to unfavorable redox potentials. acs.org

Radical Cation Formation and Subsequent Reactions

The primary species formed following PET are the sensitizer radical cation and the triphenylsulfur radical. The triphenylsulfur radical is highly unstable and rapidly fragments into a phenyl radical and diphenyl sulfide. ucla.educdnsciencepub.com

The other key intermediate is the diphenylsulfinyl radical cation (Ph₂S•⁺), which is a major intermediate in the photolysis of this compound triflate. researchgate.net This radical cation can be generated through both direct photolysis (via homolytic cleavage or internal electron transfer) and sensitized reactions. ibm.comibm.com Laser flash photolysis studies have identified the transient absorption spectrum of the diphenylsulfinyl radical cation. ibm.com

Photoproduct Formation and Mechanistic Elucidation

The analysis of the final photoproducts provides critical insights into the operative photochemical mechanisms. The irradiation of this compound salts in solution or polymer films yields a characteristic set of products. researchgate.netresearchgate.net

The primary products identified are:

Diphenyl sulfide : This is considered a "cage-escape" product, formed from the fragmentation of the triphenylsulfur radical in sensitized reactions or from the diffusion of the diphenyl sulfide molecule formed during heterolysis in direct photolysis. ibm.comresearchgate.net

Phenylthiobiphenyls : 2-, 3-, and 4-phenylthiobiphenyl isomers are characteristic "in-cage" products. ibm.comresearchgate.net They are formed via a fragmentation-recombination mechanism within the initial solvent cage. researchgate.netresearchgate.net The recombination of the phenyl radical and the diphenylsulfinyl radical cation (or their precursors) leads to a protonated phenylthiobiphenyl intermediate, which then loses a proton to form the final neutral products. ibm.comucla.edu

Benzene : This product is typically formed in sensitized reactions from the triplet state, where the escaped phenyl radical abstracts a hydrogen atom from the solvent. ibm.com

Acid : The generation of a Brønsted acid is a key outcome of the photolysis of this compound salts and is fundamental to their application as photoacid generators. researchgate.netmdpi.com The mechanism of acid formation is linked to both the in-cage and cage-escape pathways. researchgate.net For example, the protonated phenylthiobiphenyl intermediate formed during the in-cage reaction releases a proton. ibm.comucla.edu

The ratio of in-cage products (phenylthiobiphenyls) to the cage-escape product (diphenyl sulfide), known as the C/E ratio, is a valuable mechanistic probe. spiedigitallibrary.orgresearchgate.net This ratio is highly dependent on the reaction environment.

Table 1: Influence of Medium on Cage:Escape (C/E) Product Ratio for this compound Salt Photolysis

| Medium | Cage:Escape (C/E) Ratio | Predominant Pathway | Reference(s) |

|---|---|---|---|

| Dilute Solution | ~1 | Balanced cage and escape | tandfonline.com |

| Concentrated Solution (except Bromide salt) | ~1 | Balanced cage and escape | tandfonline.com |

| Solid State | Up to 5:1 | In-cage recombination favored | tandfonline.com |

The counter-ion of the sulfonium salt can also have a remarkable influence on the C/E ratio, particularly in the solid state. tandfonline.com For instance, while most salts show a C/E ratio of approximately 1 in concentrated solution, the bromide salt favors the escape reaction. tandfonline.com Mechanistic elucidation has been greatly aided by techniques such as nanosecond laser flash photolysis and photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization), which allow for the direct observation of transient intermediates like radical cations and the study of their spin states. ibm.comucla.edu

Formation of Phenylthiobiphenyls and Diphenyl Sulfide

Upon direct irradiation, this compound salts undergo photolysis to yield two main types of aromatic products: diphenyl sulfide and a mixture of phenylthiobiphenyl isomers. osti.govresearchtrends.net The direct photolysis mechanism is thought to proceed from the singlet excited state, involving both heterolytic and homolytic cleavage pathways. osti.govresearchtrends.net

Diphenyl Sulfide: This compound is formed through a "cage-escape" reaction. researchgate.netibm.com After the initial C-S bond cleavage, the resulting fragments diffuse away from each other into the bulk medium. The phenyl radical or cation can then abstract a hydrogen atom from the solvent or another molecule to form benzene, leaving behind diphenyl sulfide. acs.orgcapes.gov.br

Phenylthiobiphenyls: The isomers 2-, 3-, and 4-phenylthiobiphenyl are major products formed via a "cage fragmentation-recombination" process. researchgate.netrsc.org In this pathway, the initially formed radical pair (diphenylsulfinyl radical cation and phenyl radical) remains trapped within a solvent cage. researchtrends.net Before they can escape, they recombine in a different arrangement to form the substituted biphenyl (B1667301) products. rsc.org This rearrangement is a key feature of the direct photolysis of triarylsulfonium salts. osti.govevitachem.com

The singlet excited state primarily leads to the formation of (phenylthio)biphenyls along with diphenyl sulfide, whereas the triplet excited state, which can be populated via sensitization, predominantly yields diphenyl sulfide. ibm.com

In-Cage vs. Cage-Escape Reactivity in Acid Production

The dichotomy between in-cage and cage-escape reactions is fundamental to the photochemistry of this compound salts and directly impacts the generation of acid, a critical function of these compounds as photoacid generators (PAGs). researchgate.netibm.com

In-Cage Reaction: This pathway involves the recombination of the photogenerated fragments within the solvent cage. ibm.comrsc.org The formation of 2-, 3-, and 4-phenylthiobiphenyl isomers is the characteristic result of this mechanism. researchgate.netibm.com This process is favored in environments that restrict molecular motion, such as viscous solutions, polymer films, and the solid state. researchgate.netibm.com

Cage-Escape Reaction: This pathway involves the diffusion of the photogenerated fragments out of the initial solvent cage. ibm.com The formation of diphenyl sulfide is the primary outcome of the cage-escape reaction. researchgate.netibm.com

Both the in-cage and cage-escape reaction pathways result in the production of a Brønsted acid, which is the active species in applications like photolithography. ibm.comresearchgate.net The ratio of in-cage to cage-escape products (C/E ratio) is a key parameter in understanding the photolytic mechanism. In dilute solutions, this ratio is approximately one for various this compound salts, while in more viscous media like polymer films, the in-cage products are more favored. researchgate.net However, the C/E ratios in polymer films can sometimes be lower than expected for a viscous medium, suggesting a competing sensitization process from the polymer itself. researchgate.net

Table 1: In-Cage vs. Cage-Escape Products from this compound Photolysis

| Reaction Type | Characteristic Products | Favored Conditions |

| In-Cage | 2-, 3-, and 4-Phenylthiobiphenyl | Viscous solutions, polymer films, solid state researchgate.netibm.com |

| Cage-Escape | Diphenyl Sulfide | Dilute solutions, sensitization reactions researchgate.netibm.com |

Formation of Triphenylene (B110318) and Dibenzothiophene (B1670422) in Polymer Films

When this compound salts are irradiated within polymer films, such as poly(methyl methacrylate) (PMMA), two additional photoproducts, triphenylene and dibenzothiophene, have been identified. researchgate.netrsc.orgcaltech.edu Their formation is particularly noted under 193-nm irradiation and is considered to be the result of secondary photochemical reactions involving the primary products. researchgate.netrsc.orgusc.edu

The evidence suggests that these products arise from subsequent in-cage reactions:

Triphenylene is formed from the secondary photolysis of 2-(phenylthio)biphenyl, an in-cage product. researchgate.netrsc.org

Dibenzothiophene is formed from the secondary photolysis of diphenylsulfide, a cage-escape product. researchgate.netrsc.org

The formation of these molecules is highly dependent on topochemical factors, meaning the constrained environment of the polymer matrix is crucial. researchgate.netusc.edu When similar experiments are conducted in acetonitrile (B52724) solution, only trace amounts of triphenylene or dibenzothiophene are observed, highlighting the role of the rigid film in facilitating these secondary in-cage reactions. researchgate.netrsc.orgrsc.org

Influence of Environmental and Structural Factors on Photochemistry

The photochemical behavior of this compound salts is not intrinsic to the cation alone but is significantly modulated by its immediate environment and chemical structure. Factors such as the counterion, the solvent, and substituents on the aryl rings can profoundly influence reaction pathways, efficiency, and product distribution.

Effect of Counterions on Photolytic Pathways

The nature of the anion determines the strength of the Brønsted acid generated upon photolysis, which in turn dictates its efficiency in initiating subsequent chemical reactions like polymerization. mdpi.commdpi.com The generally accepted order of reactivity for common counterions is: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻ mdpi.com

Furthermore, the counterion can influence the electronic absorption characteristics of the salt. researchgate.net Specific anions can cause a significant redshift in the absorption spectra, which is attributed to their participation in the electronic transition processes. researchgate.net This can enhance the transparency of the this compound cation at specific wavelengths, such as 193 nm. researchgate.net The choice of counterion also affects physical properties like solubility and thermal stability, with anions like hexafluorophosphate (B91526) (PF₆⁻) often improving solubility in organic solvents compared to halides like bromide (Br⁻).

Solvent Effects on Photochemical Efficiency and Product Ratios

The solvent environment exerts a strong influence on the photochemical outcomes of this compound salts by affecting the stability of intermediates and the dynamics of the photogenerated fragments. numberanalytics.comcalstate.edu Key solvent properties include polarity and viscosity. numberanalytics.com

Viscosity: Solvent viscosity directly impacts the cage-escape efficiency. ibm.com In low-viscosity solvents, the photogenerated fragments can diffuse apart more easily, favoring the formation of cage-escape products like diphenyl sulfide. ibm.com Conversely, in highly viscous media, such as polymer films, the fragments are more likely to be confined, leading to a higher yield of in-cage recombination products like phenylthiobiphenyls. researchgate.netibm.com

Polarity: The polarity of the solvent can affect reaction rates and yields by stabilizing charged or polar intermediates formed during photolysis. numberanalytics.comnumberanalytics.com For instance, higher photoacid generation efficiencies have been observed in dichloromethane (B109758) compared to the more polar solvent acetonitrile for certain sulfonium salts. mdpi.com The solvent can also act as a scavenger for free phenyl radicals, influencing the final product distribution. acs.org For example, acetonitrile has been shown to favor a high percentage of cage escape.

Table 2: Influence of Solvent Properties on this compound Photochemistry

| Solvent Property | Effect | Favored Product Type |

| High Viscosity | Restricts fragment diffusion | In-Cage (Phenylthiobiphenyls) researchgate.netibm.com |

| Low Viscosity | Promotes fragment diffusion | Cage-Escape (Diphenyl Sulfide) ibm.com |

| Polarity | Stabilizes intermediates, can alter reaction rates and efficiencies mdpi.comnumberanalytics.com | Varies with specific system |

Impact of Aryl Substituents on Photoreactivity

Modifying the this compound cation by adding substituents to the phenyl rings can significantly alter its photochemical and physical properties. osti.govontosight.ai These substituents can influence reactivity, solubility, and photosensitivity through their electronic and steric effects. ontosight.aigoogle.com

The photolysis of substituted triarylsulfonium salts, such as tris(4-methylphenyl)sulfonium and tris(4-chlorophenyl)sulfonium salts, proceeds through similar pathways as the parent compound, yielding the corresponding substituted rearrangement products (phenylthiobiphenyl analogues) and diaryl sulfides. osti.govevitachem.com

The electronic nature of the substituent is crucial. ontosight.aigoogle.com Introducing electron-withdrawing groups can affect the photosensitivity of the salt. google.com A strategic combination of substituents, such as an electron-withdrawing group at the meta-position and an "amplifying" group at the para-position, has been explored to enhance both solubility and photosensitivity simultaneously. google.com The position of the substituent also matters; a para-to-meta substitution of a sulfonium group in certain chromophores has been shown to increase the quantum yield for acid generation significantly. acs.org These structural modifications allow for the fine-tuning of the photoacid generator's properties for specific applications. universiteitleiden.nl

Applications of Triphenylsulfonium in Advanced Polymer Science

Triphenylsulfonium as Photoacid Generators in Photolithography

The primary application of this compound salts in polymer science is as photoacid generators in photolithography, a key process in the manufacturing of integrated circuits and other microdevices. uychem.com In this context, they are a critical component of chemically amplified resists (CARs), which are advanced photoresist formulations that offer high sensitivity and resolution. researchgate.netgoogle.com

Mechanisms of Acid Generation in Chemically Amplified Resists

In chemically amplified resists, this compound-based PAGs generate a strong acid when irradiated with deep ultraviolet (DUV) light, extreme ultraviolet (EUV) radiation, or an electron beam. uychem.comgoogle.com This photogenerated acid then acts as a catalyst for a cascade of chemical reactions within the resist film during a subsequent post-exposure bake (PEB) step. These reactions alter the solubility of the polymer matrix in the exposed regions, enabling the formation of a patterned image. google.com

The mechanism of acid generation in EUV and electron beam lithography is initiated by the absorption of high-energy radiation by the polymer matrix, which generates secondary electrons. mdpi.comresearchgate.net These low-energy electrons then interact with the this compound cation (TPS+), leading to its decomposition and the ultimate release of a proton (H+). researchgate.net This process can be summarized by the following key steps:

Electron Attachment: A secondary electron attaches to the this compound cation, forming a transient radical species. researchgate.net

Bond Cleavage: The radical species undergoes cleavage of a carbon-sulfur (C–S) bond, resulting in the formation of a diphenyl sulfide (B99878) radical cation and a phenyl radical. rsc.orgwikipedia.org

Proton Generation: The diphenyl sulfide radical cation can then react with surrounding molecules (such as the polymer or residual water) to generate a proton, which combines with the counter-anion of the PAG to form a strong Brønsted acid. nih.govaip.org

Computational studies have identified two main pathways for acid generation from this compound cations in EUV CAR systems: an "internal excitation" pathway and a pathway involving electron-trapping followed by C-S bond dissociation. mdpi.com The efficiency of acid generation is influenced by factors such as the lowest unoccupied molecular orbital (LUMO) energy of the PAG cation and the energy changes that occur during the rearrangement of the activated this compound species. mdpi.comnih.gov

Performance Metrics in Extreme Ultraviolet (EUV) and Electron Beam Lithography

The performance of this compound-based PAGs in EUV and electron beam (E-beam) lithography is evaluated based on several key metrics that directly impact the quality and feasibility of the patterning process. These metrics include sensitivity, resolution, and line edge roughness (LER). researchgate.net

Sensitivity: This refers to the minimum dose of radiation required to induce the desired chemical change in the photoresist. researchgate.net Higher sensitivity is desirable as it allows for faster processing times and higher wafer throughput in manufacturing. This compound PAGs contribute to high sensitivity in chemically amplified resists. researchgate.netresearchgate.net

Resolution: This metric defines the smallest feature size that can be reliably printed. researchgate.net The properties of the PAG, including the diffusion of the generated acid, play a crucial role in determining the ultimate resolution of the lithographic process. researchgate.net

Line Edge Roughness (LER): LER quantifies the deviation of a printed line feature from a perfectly smooth edge. rsc.org Low LER is critical for the performance of microelectronic devices. The distribution and reaction of the photogenerated acid from the this compound PAG significantly influence the resulting LER. rsc.org

Impact on Resolution, Line Edge Roughness, and Sensitivity

The chemical structure of the this compound PAG and its interaction with the polymer matrix have a profound impact on the three critical performance parameters of lithography: resolution, line edge roughness (LER), and sensitivity. rsc.orgresearchgate.net

Resolution: The diffusion of the photogenerated acid is a key factor affecting resolution. While some acid diffusion is necessary to ensure complete chemical transformation within the exposed areas, excessive diffusion can lead to blurring of the pattern features, thereby limiting resolution. researchgate.net Strategies to control acid diffusion, such as binding the PAG to the polymer backbone, have been explored to improve resolution. researchgate.netresearchgate.net For example, a PAG-bound polymer resist containing this compound salt methacrylate (B99206) demonstrated a high-resolution pattern with a line width of 15 nm. researchgate.net

Line Edge Roughness (LER): LER is influenced by several factors, including the statistical nature of photon absorption, the initial distribution of PAG molecules, and the subsequent acid diffusion and reaction kinetics. rsc.org A non-uniform distribution of PAGs or uncontrolled acid diffusion can lead to increased LER. acs.org The use of PAGs with specific counterions can help to mitigate LER.

Sensitivity: The efficiency of acid generation directly impacts the sensitivity of the photoresist. researchgate.net this compound PAGs are known for their high acid generation efficiency, which contributes to the high sensitivity of chemically amplified resists. researchgate.netresearchgate.net For instance, a polymer resist with a covalently bound this compound PAG exhibited higher sensitivity (120 μC/cm²) compared to a similar resist where the PAG was simply blended (300 μC/cm²). researchgate.net

The interplay between these three parameters is often referred to as the "RLS trade-off," where improving one parameter can negatively affect the others. The design and selection of this compound PAGs are crucial for optimizing this trade-off to meet the stringent requirements of advanced lithography.

Computational Modeling for Lithographic Performance Prediction

Computational modeling has become an invaluable tool for understanding and predicting the lithographic performance of photoresists containing this compound PAGs. mdpi.comacs.org These models allow researchers to investigate the complex chemical and physical processes that occur during exposure and post-exposure bake at the molecular level.

Atomistic molecular dynamics (MD) simulations are used to study the distribution and aggregation of PAG molecules within the polymer matrix. acs.org This is important because the initial spatial arrangement of PAGs can significantly impact the uniformity of acid generation and, consequently, the line edge roughness of the final pattern. acs.org For example, simulations have shown that this compound trifluoromethanesulfonate (B1224126) (TPS-TFMeS) tends to form string-like clusters in a poly(4-hydroxy styrene) (PHS) matrix, while larger, more globular clusters are observed in a poly(tert-butyl methacrylate) (PtBMA) matrix. acs.org

Quantum chemical calculations, such as density functional theory (DFT), are employed to elucidate the mechanisms of acid generation. mdpi.comspiedigitallibrary.org These calculations can predict key properties of the PAG, such as its electron affinity and the energy barriers for bond dissociation, which are directly related to its efficiency in producing acid. mdpi.comrsc.org A two-parameter model based on the LUMO of the PAG cation and the oxidation energy change of the rearranged PAG has been shown to be more accurate in predicting the exposure dose of a resist than models based solely on LUMO energies. mdpi.comnih.gov

By providing insights into the structure-property relationships of this compound-based PAGs, computational modeling accelerates the design and development of new photoresist materials with improved lithographic performance.

Strategies for PFAS Replacement in this compound-based PAGs

Per- and polyfluoroalkyl substances (PFAS) have been widely used as the counter-anions in this compound PAGs due to the high acidity and stability they impart. google.com However, environmental and health concerns associated with the persistence and potential toxicity of PFAS have driven research into developing PFAS-free alternatives. google.comresearchgate.net

Several strategies are being pursued to replace PFAS in this compound-based PAGs:

Shorter-Chain PFAS: One approach involves replacing long-chain PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS), with shorter-chain alternatives like perfluorobutane sulfonate (PFBS). semiconductors.org While these shorter-chain compounds are generally less bioaccumulative, their environmental and toxicological profiles still require careful evaluation. semiconductors.orgspiedigitallibrary.org

Non-PFAS Anions: A more sustainable approach focuses on the development of completely non-fluorinated anions. Researchers have explored various classes of organic sulfonates as potential replacements. acs.org Examples include anions derived from camphor (B46023) sulfonic acid and various aromatic and heterocyclic sulfonic acids. semiconductors.orgresearchgate.net

Bio-based Anions: Another innovative strategy involves incorporating biodegradable moieties, such as those derived from glucose or cholesterol, into the anion structure. researchgate.net These "sweet PAGs" have shown promising lithographic performance, capable of patterning sub-100 nm features, while also demonstrating enhanced biodegradability compared to their PFAS-based counterparts. google.comresearchgate.net

Integration of this compound in Functional Materials Development

The unique photochemical and electrochemical properties of this compound compounds have led to their integration into a variety of advanced functional materials, from optoelectronic devices to high-performance hybrid composites.

1 Application in Polymer Light-Emitting Diodes (PLEDs) for Charge Transport

In the field of organic electronics, this compound salts have been incorporated into the emissive layer of polymer light-emitting diodes (PLEDs) to enhance device performance. demokritos.grdemokritos.gr Blending a salt like this compound triflate into the active polymer layer, such as polyfluorene-co-benzothiadiazole (F8BT) or poly[2-(6-cyano-6-methyl-heptyloxy)-1,4-phenylene] (CN-PPP), leads to significant improvements in charge injection and transport. demokritos.grdemokritos.gr

The enhancement is attributed to a dual mechanism. First, upon application of a voltage, the mobile triflate anions drift towards the anode, creating a space charge layer at the polymer/anode interface that facilitates more efficient hole injection. demokritos.grdemokritos.gr Second, the this compound cations themselves are reported to act as electron transporting sites, helping to balance the flow of charges within the device. demokritos.grrsc.org This improved charge balance leads to a higher rate of electron-hole recombination, resulting in devices with substantially lower turn-on voltages, increased luminance, and higher luminous efficiency. demokritos.grdemokritos.gr

Table 4: Effect of this compound Triflate on PLED Performance Observations from studies incorporating the salt into conjugated polymer emitting layers. demokritos.grdemokritos.gr

| Performance Metric | Observation | Underlying Mechanism |

|---|---|---|

| Turn-on Voltage | Significantly reduced (e.g., to half its initial value). demokritos.gr | Anionic accumulation at the anode facilitates hole injection. demokritos.grdemokritos.gr |

| Luminance | Increased at low operating voltages. demokritos.gr | More balanced charge injection leads to higher recombination rates. demokritos.gr |

| Charge Transport | Improved electron and hole transport. demokritos.gr | TPS⁺ cations act as electron transport sites. demokritos.grrsc.org |

Development of Hybrid Materials with this compound Components

This compound salts are also key components in the development of organic-inorganic hybrid materials. These materials leverage the properties of both the organic salt and the inorganic framework to achieve novel functionalities. One prominent application is in photolithography, where this compound salts act as photoacid generators (PAGs) in chemically amplified photoresists. mdpi.com For instance, hybrid materials composed of polyoxometalate (POM) clusters, such as octamolybdates, have been blended with this compound triflate. mdpi.com Upon UV exposure, the salt generates an acid that catalyzes crosslinking or deprotection reactions in the resist, allowing for the creation of high-resolution patterns for microelectronics fabrication. mdpi.com

Another area of application is in the formulation of hybrid adhesives. google.com These adhesives can be designed to have the properties of both a pressure-sensitive adhesive and a curable structural adhesive. A formulation might contain a polyacrylate component for tackiness and an epoxy component for structural strength. google.com this compound salts can be included as a photoinitiator that, upon UV irradiation, triggers the cationic polymerization and curing of the epoxy component, thus transforming the material into a rigid, high-strength structural bond. google.com

Exploration in Advanced Electrolyte Formulations

The development of next-generation energy storage devices, particularly all-solid-state batteries, hinges on the creation of advanced electrolyte formulations with superior performance and safety characteristics. wikipedia.org this compound compounds are being actively investigated as a component in these formulations, primarily within solid polymer electrolytes (SPEs) and ionic liquid (IL)-based systems. rsc.orgcardiosomatics.ru Their incorporation aims to enhance key electrolyte properties such as ionic conductivity, thermal stability, and electrochemical stability. rsc.orgmdpi.com

In the realm of polymer electrolytes, salts are dissolved in a polymer matrix to facilitate ionic conduction. rsc.org The polymer itself should ideally be able to dissolve the salt, remain chemically and electrochemically stable, and provide physical support. nih.gov this compound salts are considered for this purpose, with research exploring their compatibility with various polymer matrices. researchgate.net The goal is to create a solid-state electrolyte that is flexible, has good contact with the electrodes to minimize interfacial resistance, and is easy to manufacture. wikipedia.orgoaepublish.com

A significant area of exploration is the use of this compound-based ionic liquids. Ionic liquids are salts with low melting points (below 100°C) that exhibit high thermal stability, low volatility, and high ionic conductivity. cardiosomatics.rumdpi.com When incorporated into a polymer matrix, they can form polymer electrolytes with exceptionally high electroconductivity and electrochemical stability. cardiosomatics.ru Research has focused on various combinations, including polymer/ionic liquid, polymer/ionic liquid/acid, and polymer/ionic liquid/lithium salt systems. cardiosomatics.ru

The table below presents research findings on the impact of incorporating this compound salts into polymer electrolyte systems.

| Polymer Matrix | This compound Salt | Key Finding | Reference |

| Polyfluorene-co-benzothiadiazole (F8BT) | This compound triflate | Lowered turn-on voltage and increased luminous efficiency in PLEDs, indicating improved charge injection. researchgate.net | researchgate.net |

| Not Specified | This compound salts | Concluded to exhibit proton conductivity in the range of 0.001 - 0.01 S/cm in polymer electrolyte membranes. jaea.go.jp | jaea.go.jp |

Research also delves into the fundamental mechanisms of ion transport in these advanced electrolytes. In polymer electrolytes, ion mobility is linked to the local structural relaxations of the polymer chains. rsc.org The introduction of bulky ions like this compound can influence these dynamics. Furthermore, in "salt-in-polymer" electrolytes, where the salt concentration is high (over 50% by weight), the ionic conductivity can be significantly improved. rug.nl This approach, however, can sometimes compromise the mechanical strength of the electrolyte. rug.nl

The electrochemical stability window is another crucial parameter for electrolytes in high-voltage battery applications. hzdr.de this compound-based electrolytes are being evaluated for their ability to operate at higher voltages without undergoing decomposition. rsc.orgresearchgate.net The anion associated with the this compound cation plays a significant role in determining this stability. rsc.org

Degradation and Stability Studies of Triphenylsulfonium Compounds

Thermal Decomposition Mechanisms of Triphenylsulfonium Salts

The thermal stability of this compound salts is a crucial parameter for their application, particularly in processes involving elevated temperatures. Decomposition is not merely a function of temperature but is significantly influenced by the nature of the associated counterion and proceeds through specific chemical pathways.

The thermal stability generally increases with the size and charge delocalization of the counterion, which reduces its nucleophilicity and basicity. uchile.cl Organic counterions can also be employed, and their structure has a profound effect on the decomposition temperature. nih.gov Triarylsulfonium salts are noted for their high thermal stability, with some variants being among the most thermally stable organic materials known. researchgate.net

| Cation | Counterion | Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| This compound | Hexafluorophosphate (B91526) (PF₆⁻) | ~250 | |

| This compound | Tetrafluoroborate (BF₄⁻) | >250 (decomposes) | |

| This compound | Bromide (Br⁻) | ~200 | |

| Tri-p-tolylsulfonium | Hexafluorophosphate (PF₆⁻) | 180–185 |

The thermal decomposition of this compound salts primarily proceeds via the cleavage of the carbon-sulfur (C–S) bond. researchgate.net When heated, the salt decomposes, often in the molten state, to produce a variety of byproducts. uchile.cl The principal decomposition products identified through techniques like gas chromatography-mass spectrometry (GC-MS) are diphenyl sulfide (B99878) and phenyl radicals.

The reaction can be initiated by the counterion, particularly if it is nucleophilic, attacking either a phenyl-ring carbon or the sulfur atom. However, a common pathway involves homolytic cleavage of a C–S bond to form a diphenyl sulfide radical cation and a phenyl radical. Further reactions of these intermediates lead to the final degradation products. In some cases, rearrangement products such as phenylthiobiphenyls have also been detected, indicating complex secondary reactions occurring within the heated matrix. researchgate.net

Alkaline Stability and Hydrolysis of this compound Cations

This compound cations are susceptible to degradation in alkaline environments, which is a significant consideration for their use in applications like anion exchange membranes (AEMs). acs.orgnih.gov The degradation is markedly faster in non-aqueous alkaline solutions, such as potassium hydroxide (B78521) in methanol (B129727), compared to aqueous solutions. acs.orgresearchgate.net

The primary mechanism for the alkaline degradation of this compound cations is nucleophilic aromatic substitution at the ipso-carbon—the carbon atom of a phenyl ring directly bonded to the sulfur atom. acs.orgnih.gov In this two-step addition-elimination mechanism, a strong nucleophile, such as a hydroxide (OH⁻) or methoxide (B1231860) (CH₃O⁻) ion, attacks the electrophilic ipso-carbon. researchgate.netgovtpgcdatia.ac.in

This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in This intermediate is unstable and rapidly eliminates a leaving group. In this case, the leaving group is diphenyl sulfide, a stable molecule, resulting in the formation of a phenol (B47542) or anisole (B1667542) derivative, respectively. acs.org The decomposition is concluded to occur primarily via this nucleophilic ipso-substitution pathway. nih.govresearchgate.net

The rate of alkaline degradation can be dramatically suppressed by introducing sterically bulky substituents onto the aromatic rings of the sulfonium (B1226848) cation. acs.org These bulky groups physically obstruct the nucleophile's approach to the ipso-carbon, thereby increasing the activation energy for the substitution reaction and enhancing the cation's stability. dtic.mil

Studies have shown that replacing the phenyl groups with sterically demanding substituents, such as 2,5-dimethylphenyl or mesityl groups, leads to a remarkable increase in alkaline resistance. acs.orgresearchgate.net For example, under forced conditions (1 M KOH in deuterated methanol at 80°C), the parent this compound cation degrades completely within two days. In contrast, derivatives like bis(2,5-dimethylphenyl)mesitylsulfonium show significantly enhanced longevity under the same conditions. acs.orgresearchgate.net This cation was found to have 25 times higher alkaline resistance compared to the conventional benchmark, benzyltrimethylammonium (B79724). nih.govresearchgate.net

| Compound | Substituents | Alkaline Stability Observation (in 1 M KOH/CD₃OD) | Reference |

|---|---|---|---|

| This compound (TAS-aA) | None | Complete degradation within 2 days at 80°C. | acs.org |

| Tris(2,5-dimethylphenyl)sulfonium (TAS-bC) | 2,5-dimethyl groups on all three rings | Degradation dramatically decelerated compared to TAS-aA. | acs.org |

| Bis(2,5-dimethylphenyl)mesitylsulfonium | Two 2,5-dimethylphenyl groups, one mesityl group | Exhibits 25 times higher alkaline resistance than benzyltrimethylammonium. | nih.govresearchgate.netresearchgate.net |

Radiation-Induced Degradation and Surface Alterations

This compound salts are widely used as photoacid generators (PAGs) in chemically amplified photoresists for photolithography. Upon exposure to high-energy radiation, such as deep-ultraviolet (DUV), extreme ultraviolet (EUV), or electron beams, they undergo decomposition to generate a strong acid. researchgate.netgoogle.com

The degradation mechanism under EUV radiation is distinct from direct photolysis. The high-energy EUV photons (92 eV) are primarily absorbed by the polymer matrix of the photoresist, not the PAG directly. This absorption generates photoelectrons and a cascade of secondary electrons with lower energies. researchgate.netmdpi.comresearchgate.net These secondary electrons are the primary species that interact with the this compound cation. mdpi.comresearchgate.net The PAG molecule effectively traps an electron, leading to its decomposition. mdpi.comresearchgate.net This process involves the cleavage of a C-S bond, ultimately producing an acid and various photoproducts. researchgate.netmdpi.com The efficiency of this process is critical for the sensitivity of the photoresist. albany.edursc.org

Identified byproducts from radiation-induced decomposition include diphenyl sulfide, similar to thermal degradation, but also unique rearrangement products like 2-(phenylthio)biphenyl and dibenzothiophene (B1670422), which are formed via in-cage secondary reactions. researchgate.netresearchgate.net This decomposition alters the chemical composition of the resist film. Furthermore, electron irradiation can lead to physical surface alterations, including changes in surface morphology and roughness, as well as modifications to the carbon bonding environment (sp²/sp³ content) of the surrounding polymer matrix. researchgate.net

Advanced Characterization and Computational Approaches for Triphenylsulfonium Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopy is a cornerstone in the study of triphenylsulfonium photochemistry, providing insights from the initial absorption of light to the final product formation. Each technique offers a unique window into the different stages of the photochemical process.

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring the real-time progress of this compound photolysis. By recording the absorption spectra of a sample at various time intervals during irradiation, the disappearance of the parent compound and the emergence of photoproducts can be tracked. rsc.org

For instance, when a poly(methyl methacrylate) (PMMA) film containing a this compound salt is irradiated, the characteristic absorption bands of the TPS cation diminish over time. rsc.org Concurrently, new absorption features appear, signaling the formation of new chromophores. In one study, irradiation of a PMMA-TPS film at 193 nm led to the appearance of a new feature at 260 nm with a distinct vibronic structure, which is consistent with the formation of aromatic photoproducts like triphenylene (B110318). researchgate.net The systematic recording of these spectral changes allows for the determination of photochemical reaction kinetics.

Table 1: Key UV-Vis Spectral Changes During this compound Photolysis in PMMA Film

| Time Point | Observation | Implication |

| Before Irradiation | Characteristic absorption bands of the this compound salt are present. researchgate.net | Initial state of the system. |

| During Irradiation | Decrease in the intensity of the initial TPS absorption bands. | Consumption of the parent compound. |

| During Irradiation | Emergence of new absorption bands at different wavelengths (e.g., 260 nm). researchgate.net | Formation of photoproducts. |

| After Prolonged Irradiation | Stabilization of the spectral features. | Completion of the primary photochemical reactions. |

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of the various photoproducts generated from this compound salts. conicet.gov.ar Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments are employed to piece together the exact molecular structure of isolated products. conicet.gov.ar For example, the ¹H NMR spectrum of an isolated photoproduct showing only two downfield signals at 8.87 and 7.70 ppm was crucial in its identification as the highly symmetric molecule, triphenylene. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY-NMR) is a powerful extension of NMR that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. nih.govnih.gov This technique has proven particularly valuable in analyzing the complex mixture resulting from the irradiation of TPS within a polymer matrix. researchgate.net DOSY-NMR analysis has provided evidence that some fragments of the this compound cation become incorporated into the polymer film upon photolysis. researchgate.net This is observed as signals corresponding to TPS fragments having diffusion coefficients similar to that of the much larger polymer, indicating they are covalently bound. researchgate.net

Table 2: Application of NMR Techniques in this compound Research

| NMR Technique | Application | Key Findings |

| ¹H NMR | Structural identification of photoproducts. acs.org | Confirmed the structure of photoproducts like triphenylene and diphenyl sulfide (B99878). researchgate.netacs.org |

| ¹³C NMR | Provides information on the carbon framework of photoproducts. acs.org | Complements ¹H NMR for unambiguous structure determination. conicet.gov.ar |

| 2D NMR (COSY, HMBC) | Elucidates connectivity between atoms within a molecule. conicet.gov.ar | Essential for assigning complex spectra and identifying isomeric products. conicet.gov.ar |

| DOSY-NMR | Separates components in a mixture based on diffusion. nih.gov | Revealed the incorporation of TPS fragments into the polymer matrix after irradiation. researchgate.net |

This table is interactive. Users can filter the data by technique.

Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive technique used to identify functional groups and monitor changes in the chemical bonding of a sample. In the context of this compound research, FTIR is used to track the chemical transformations occurring during photolysis. The initial FTIR spectrum of a sample containing a TPS salt will show characteristic peaks corresponding to the vibrations of the aromatic rings and the sulfonium (B1226848) group. Upon UV exposure, changes in the spectrum indicate the degradation of the parent compound and the formation of new chemical species. For instance, alterations in the C-H bending and stretching regions of the aromatic rings can suggest the formation of substituted or rearranged products. nih.gov The appearance of new peaks could signal the formation of photoproducts with different functional groups.

The photolysis of this compound salts is proposed to proceed through radical intermediates. ibm.com Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the most direct and definitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. nih.gov While often short-lived, these radical intermediates can be detected by ESR, sometimes in conjunction with spin trapping techniques. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily observed by ESR. The resulting ESR spectrum provides information about the structure and environment of the trapped radical. For this compound photolysis, ESR would be the ideal tool to detect the proposed phenyl radical and diphenylsulfinyl radical cation intermediates, providing crucial evidence for the mechanistic pathways. ibm.com

Chromatographic Methods for Product Analysis

Chromatographic techniques are essential for separating the complex mixture of compounds that result from the photolysis of this compound salts, enabling their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound photoproducts. researchgate.net It allows for the efficient separation of the various compounds in the post-irradiation mixture, including the unreacted parent salt and numerous photoproducts. researchgate.net By using a suitable detector, such as a diode array detector (DAD), UV-Vis spectra of the separated components can be obtained as they elute from the column, aiding in their identification.

Crucially, HPLC is a powerful tool for quantifying the amounts of each photoproduct formed. researchgate.net By creating calibration curves with known standards of the expected products, the concentration of each species in the irradiated sample can be accurately determined. Studies have used HPLC to quantify the formation of products such as 2-(phenylthio)biphenyl, diphenylsulfide, triphenylene, and dibenzothiophene (B1670422). rsc.orgresearchgate.net This quantitative data is vital for understanding the reaction mechanism, determining quantum yields, and assessing the efficiency of the photochemical process under different conditions.

Table 3: Photoproduct Distribution of this compound Nonaflate in a PMMA Film Determined by HPLC

| Irradiation Wavelength | 2-(phenylthio)biphenyl (%) | Diphenylsulfide (%) | Triphenylene (%) | Dibenzothiophene (%) |

| 193 nm (3 days) | 25 | 20 | 30 | 25 |

| 254 nm (3 hours) | 35 | 30 | 15 | 20 |

Data adapted from studies on TPS photochemistry. This table is interactive. rsc.org

Gel Permeation Chromatography (GPC) for Polymer-Incorporated Fragments

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial analytical technique for characterizing the molecular weight distribution of polymers. polymersource.ca In the context of this compound salt research, particularly when these salts are used as photoinitiators in polymer films, GPC provides valuable insights into the interaction between the photoinitiator fragments and the polymer matrix.

Research has shown that upon irradiation, fragments of this compound salts can become incorporated into the polymer backbone. usc.eduresearchgate.net This incorporation leads to changes in the molecular weight and molecular weight distribution of the polymer, which can be effectively monitored using GPC. For instance, in a study involving the 193-nm irradiation of this compound nonaflate embedded in a poly(methyl methacrylate) (PMMA) film, GPC analysis, in conjunction with other spectroscopic methods, suggested that fragments of the this compound salt had been incorporated into the polymer film. usc.edu

The principle behind this analysis is that the incorporation of sulfonium salt fragments will alter the hydrodynamic volume of the polymer chains in solution, which is the basis of separation in GPC. Larger molecules elute faster from the GPC column, while smaller molecules have longer retention times. By comparing the GPC chromatograms of the polymer before and after irradiation in the presence of the this compound salt, researchers can deduce changes in the polymer's molecular weight characteristics. An increase in molecular weight or a broadening of the molecular weight distribution can be indicative of the incorporation of photoinitiator fragments.

Table 1: Illustrative GPC Data for Polymer Analysis Before and After this compound Fragment Incorporation

| Polymer Sample | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI = Mw/Mn) |

|---|---|---|---|

| Polymer Before Irradiation | 100,000 | 150,000 | 1.5 |

| Polymer After Irradiation with this compound Salt | 115,000 | 180,000 | 1.57 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds in a sample. In the study of this compound salts, GC-MS is instrumental in identifying the volatile byproducts generated during their photolytic or thermal decomposition. researchgate.net

The photolysis of this compound salts, particularly when used as photoacid generators, leads to the cleavage of the carbon-sulfur bonds, resulting in a variety of smaller, volatile molecules. researchgate.net The identification of these byproducts is crucial for understanding the decomposition mechanism and potential outgassing issues in applications such as photolithography.

Studies have employed GC-MS to analyze the photoproducts of this compound salts. For example, upon irradiation, this compound nonaflate in a poly(methyl methacrylate) film was found to produce previously unreported photoproducts, which were identified using a combination of chromatographic techniques including GC-MS. usc.edu The primary volatile byproducts identified from the photolysis of various this compound salts include diphenylsulfide and different isomers of phenylthiobiphenyl. researchgate.net More specifically, the photolysis of this compound salts in both solution and polymer films has been shown to yield 2-, 3-, and 4-phenylthiobiphenyl isomers through an in-cage fragmentation-recombination mechanism, while diphenylsulfide is formed via a cage-escape reaction. researchgate.net In some cases, secondary photochemical reactions can lead to the formation of other volatile compounds like triphenylene and dibenzothiophene. usc.edu

Table 2: Volatile Byproducts of this compound Salt Photolysis Identified by GC-MS

| Identified Compound | Formation Pathway | Reference |

|---|---|---|

| Diphenylsulfide | Cage-escape reaction | researchgate.net |

| 2-Phenylthiobiphenyl | In-cage fragmentation-recombination | researchgate.net |

| 3-Phenylthiobiphenyl | In-cage fragmentation-recombination | researchgate.net |

| 4-Phenylthiobiphenyl | In-cage fragmentation-recombination | researchgate.net |

| Triphenylene | Secondary photochemical reaction | usc.edu |

| Dibenzothiophene | Secondary photochemical reaction | usc.edu |

Advanced Thermal Analysis for Stability Assessment

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is extensively used to determine the thermal stability of materials and to study the kinetics of their decomposition. tainstruments.combath.ac.uk For this compound compounds, TGA provides critical data on their decomposition temperatures and the kinetics of the degradation process.

Triarylsulfonium salts are known for their high thermal stability, which is a desirable characteristic for their application as photoacid generators in microelectronics and other fields. researchgate.net TGA studies have shown that some triarylsulfonium-based ionic liquids can be stable up to high temperatures, with decomposition temperatures reaching as high as 450°C. researchgate.net The thermal stability is influenced by both the cation and the anion of the salt.

By performing TGA at multiple heating rates, it is possible to determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea). bath.ac.uk The activation energy provides insight into the energy barrier for the decomposition process and can be used to predict the long-term thermal stability of the material at operating temperatures. researchgate.net Isoconversional methods are often employed to analyze the TGA data and calculate the activation energy as a function of the extent of conversion. ijaem.net

Table 3: Representative Thermal Decomposition Data for Sulfonium Salts from TGA

| Compound Type | Decomposition Onset Temperature (°C) | Temperature for 50% Weight Loss (T50) (°C) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Triarylsulfonium Salt 1 | ~300 | ~350 | 150 - 200 |

| Triarylsulfonium Salt 2 | ~350 | ~400 | 170 - 220 |

| Polymer with Triphenylamine (B166846) moieties | >300 | 825 - 925 | Not Reported |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymerization Onset

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl DSC is used to study thermal transitions in materials, such as melting, crystallization, and glass transitions. tudelft.nl In the context of this compound research, DSC is particularly valuable for determining the melting points of the salts and for monitoring the onset and kinetics of polymerization reactions they initiate. iaea.orgresearchgate.net

The DSC thermogram of a this compound salt will show an endothermic peak corresponding to its melting point, and the area under this peak can be used to calculate the enthalpy of fusion. iaea.orgcns-snc.ca This information is important for understanding the physical state of the salt at different processing temperatures.

When this compound salts are used as thermal or photoinitiators for the polymerization of monomers like epoxides, DSC can be used to monitor the exothermic heat flow associated with the polymerization reaction. researchgate.netnih.gov The onset temperature of the exothermic peak in the DSC curve indicates the temperature at which the polymerization begins. researchgate.net This is a critical parameter for applications requiring latent curing systems, where the polymerization should only occur at a specific temperature. researchgate.net Studies on the thermoinitiated cationic polymerization of epoxy resins using sulfonium salts have utilized DSC to investigate their curing behavior and determine the onset of polymerization. researchgate.net

Table 4: DSC Data for Thermal Transitions and Polymerization Onset

| Analysis | Compound/System | Transition Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting Point | This compound Salt | 150 - 250 (Varies with anion) | Varies with salt |

| Polymerization Onset | Epoxy Resin + Benzylsulfonium Salt (BS1) | 118 | - |

| Polymerization Peak | Epoxy Resin + Benzylsulfonium Salt (BS1) | 194 | - |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic Structure

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful computational quantum chemistry methods used to investigate the electronic structure, properties, and reactivity of molecules. nsf.gov In the study of this compound compounds, DFT and TDDFT provide invaluable insights into their ground-state and excited-state properties, which are fundamental to their function as photoacid generators.

DFT calculations can be used to determine the optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and bond dissociation energies of the this compound cation. researchgate.net The HOMO-LUMO gap is an important parameter that relates to the electronic excitation and reactivity of the molecule. Understanding the C-S bond dissociation energy is crucial for elucidating the mechanism of photoacid generation. Computational studies have investigated the bond dissociation of phenylsulfonium cations, suggesting that for di- and this compound, a homolytic bond cleavage is the favorable pathway, while for monophenylsulfonium, a heterolytic pathway is preferred. researchgate.net

TDDFT is employed to calculate the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net This is particularly relevant for this compound salts as it helps to understand their light-absorbing properties and predict their photosensitivity at different wavelengths. TDDFT calculations can aid in the rational design of new photoacid generators with tailored absorption characteristics for specific lithographic applications.

Table 5: Representative Calculated Electronic Properties of Phenylsulfonium Cations

| Property | Monophenylsulfonium | Diphenylsulfonium | This compound |

|---|---|---|---|

| Predicted Bond Dissociation Pathway | Heterolytic | Homolytic | Homolytic |

| Calculated Absorption Maximum (λmax) | Dependent on specific salt and computational method | ||

| HOMO Energy (eV) | Dependent on specific salt and computational method | ||

| LUMO Energy (eV) | Dependent on specific salt and computational method |

Atomistic Molecular Dynamics Simulations for Material Homogeneity and Interactions

Atomistic molecular dynamics (MD) simulations are a powerful computational tool used to investigate the structure and interactions of materials at the molecular level. mdpi.com In the context of this compound-based photoresists, these simulations provide critical insights into the spatial distribution of the this compound salt within the polymer matrix and the specific intermolecular forces at play. By modeling the system at an atomic resolution, MD simulations can predict the miscibility of the photoacid generator (PAG) and the polymer, which is a key factor for material homogeneity. dovepress.com

The simulation process involves creating a virtual model of the photoresist system, which includes the this compound cations, corresponding anions, polymer chains, and solvent molecules. The interactions between all atoms are defined by a force field, and the trajectories of the atoms are calculated over time by solving Newton's equations of motion. d-nb.info This allows researchers to observe how the different components arrange themselves and interact with each other.

Key analyses performed using MD simulations in this context include:

Radial Distribution Function (RDF): This analysis is used to determine the probability of finding one molecule at a certain distance from another. By calculating the RDF between the this compound cations and the polymer chains, researchers can assess the degree of dispersion. A uniform RDF indicates good homogeneity, whereas sharp peaks might suggest aggregation of the PAG molecules.

Interaction Energy Calculations: MD simulations can quantify the non-bonded interactions, such as van der Waals and electrostatic forces, between the this compound salt and the polymer matrix. Understanding these interactions is crucial for predicting the stability and performance of the photoresist formulation. dovepress.com

Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA): These parameters provide information about the conformation of the polymer chains and how they are affected by the presence of the this compound salt. Changes in these values can indicate how the PAG influences the polymer's structure. dovepress.com